molecular formula C26H33NO6 B1674219 Lacidipine CAS No. 103890-78-4

Lacidipine

Número de catálogo B1674219
Número CAS: 103890-78-4
Peso molecular: 455.5 g/mol
Clave InChI: GKQPCPXONLDCMU-CCEZHUSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lacidipine is a lipophilic dihydropyridine calcium channel blocker used to treat hypertension . It has a slow onset of action and does not lead to reflex tachycardia . It acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure . It is available as once-daily oral tablets containing 2 or 4 mg of the active compound .


Synthesis Analysis

Lacidipine is a lipophilic drug containing a dihydropyridine ring that is responsible for its activity . Various analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids . These include ultra violet/visible spectrophotometric, spectroflourimetric, high performance liquid chromatography, high performance thin layer chromatography, electro-analytical, bioanalytical and miscellaneous methods such as microbiological assay, X-ray diffraction, differential scanning calorimetry .


Molecular Structure Analysis

Lacidipine is a highly lipophilic molecule that interacts with biological membranes . It has a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . Its molecular formula is C26H33NO6 .


Chemical Reactions Analysis

Lacidipine is a lipophilic drug containing a dihydropyridine ring that is responsible for its activity . Various analytical techniques have been proposed for the determination of Lacidipine in pharmaceutical dosage forms, in pure form, and in biological fluids .


Physical And Chemical Properties Analysis

Lacidipine is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is a highly lipophilic molecule that interacts with the biological membranes .

Aplicaciones Científicas De Investigación

Angiogenesis Assay

Lacidipine, an L-Type Calcium Channel Blocker, has been found to induce in vitro vascular lumen expansion . This discovery was made during a high content angiogenesis assay, which is a critical tool for understanding the biology of blood vessel formation and for drug discovery applications . The study found that endothelial cells treated with Lacidipine showed enhanced activity of caspase-3 in the luminal space .

Drug Stability and Degradation

The stability of Lacidipine under stress conditions and the identification of its degradation products have been investigated . The drug was found to degrade under hydrolytic conditions (both acidic and basic), while it remained stable under oxidative conditions . This information is crucial for understanding the drug’s behavior under different conditions and can guide its storage and handling.

Pharmacogenomic Effects

Lacidipine’s interactions and mechanism of action have been studied extensively . Understanding these aspects can help predict the drug’s effects in different individuals, contributing to personalized medicine.

Formulation and Characterization

Research has been conducted on the formulation and characterization of a Lacidipine niosomal gel . Studies using optical microscopy, high-resolution transmission electron microscopy, Fourier transform infrared spectroscopy, differential scanning calorimetry, and X-ray diffraction confirmed the complete encapsulation of the drug in the niosomal vesicles . This research can contribute to the development of new drug delivery systems.

Safety And Hazards

Lacidipine is harmful if swallowed . It should be handled with care and any contact with the skin or eyes should be avoided . In case of ingestion, medical attention should be sought immediately .

Direcciones Futuras

Lacidipine has shown potentially beneficial antiatherosclerotic effects . Future research could focus on developing more easily adoptable methods for the estimation of Lacidipine in pharmaceutical dosage forms, biological matrices, and for the physical characterization of Lacidipine .

Propiedades

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046429
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques.
Record name Lacidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lacidipine

CAS RN

103890-78-4
Record name Lacidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacidipine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09236
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lacidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lacidipine
Reactant of Route 2
Reactant of Route 2
Lacidipine
Reactant of Route 3
Reactant of Route 3
Lacidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Lacidipine
Reactant of Route 5
Reactant of Route 5
Lacidipine
Reactant of Route 6
Reactant of Route 6
Lacidipine

Q & A

Q1: What is Lacidipine's primary mechanism of action?

A1: Lacidipine is a calcium channel blocker of the dihydropyridine class that selectively targets vascular smooth muscle cells [, , ]. It inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure [, ].

Q2: How does Lacidipine's selectivity for vascular tissue compare to other calcium channel blockers?

A2: Lacidipine exhibits greater selectivity for vascular smooth muscle over cardiac tissue compared to first-generation dihydropyridines like nifedipine [, , ]. This selectivity contributes to its favorable side effect profile, particularly regarding cardiac function [, ].

Q3: Beyond blood pressure reduction, what other effects does Lacidipine have on the cardiovascular system?

A3: Lacidipine demonstrates several beneficial effects beyond lowering blood pressure. Studies indicate that it can improve arterial compliance in both large and small arteries [, ], reduce cardiac hypertrophy [], and potentially exert anti-atherosclerotic effects [, , , ].

Q4: How does Lacidipine affect cholesterol metabolism?

A4: Lacidipine has been shown to inhibit cholesterol esterification in the aortic arch of cholesterol-fed rabbits in a dose-dependent manner []. It achieves this by directly impacting cellular cholesterol metabolism, particularly by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT) in macrophages []. This inhibition leads to a decrease in the accumulation of cholesterol esters within the arterial wall, a key factor in the development of atherosclerosis [].

Q5: Does Lacidipine affect the nitric oxide system?

A5: Research suggests that Lacidipine might enhance the nitric oxide (NO) system. Studies in apoE-deficient mice, a model for atherosclerosis, have shown that lacidipine can increase NO release and improve acetylcholine-induced vascular relaxation, which are beneficial for vascular health [].

Q6: How does Lacidipine interact with the renin-angiotensin system?

A6: Studies in transgenic rats with an overactive renin-angiotensin system (dTGR) have shown that Lacidipine can reduce albuminuria, plasma creatinine, and renal inflammation, even at doses that only slightly lower blood pressure []. These effects are attributed to the inhibition of the MAP kinase pathway and NF-&kgrB activation, key downstream mediators of the renin-angiotensin system [].

Q7: What is the molecular formula and weight of Lacidipine?

A7: The molecular formula of Lacidipine is C26H33NO6, and its molecular weight is 455.54 g/mol. Please refer to publicly available chemical databases for spectroscopic data.

Q8: What is known about the pharmacokinetic profile of Lacidipine?

A9: Lacidipine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 [, , ]. Its absolute bioavailability is relatively low, ranging from 3% to 59% []. The drug is eliminated primarily through hepatic metabolism, and its systemic availability can be affected by factors like age and hepatic function [].

Q9: What is the effective dose range of Lacidipine for treating hypertension?

A10: Clinical trials have shown that lacidipine is effective in treating mild to moderate hypertension at doses of 2 to 8 mg administered once daily [, , ].

Q10: Does Lacidipine interact with other drugs?

A11: As Lacidipine is metabolized by CYP3A4, potential drug interactions with inhibitors or inducers of this enzyme are possible []. Co-administration with such agents could lead to altered lacidipine exposure and potentially affect its efficacy or safety. Clinicians should be aware of these potential interactions and consider appropriate monitoring or dosage adjustments when necessary.

Q11: Are there any known adverse effects associated with Lacidipine treatment?

A12: Lacidipine is generally well-tolerated, but like other dihydropyridine calcium channel blockers, it can cause side effects such as headache, flushing, ankle edema, dizziness, and palpitations [, , ]. Importantly, clinical studies suggest that the incidence of peripheral edema, a common side effect of calcium channel blockers, may be lower with Lacidipine compared to other dihydropyridines [, ].

Q12: Are there any specific drug delivery strategies being explored to improve the bioavailability or targeting of Lacidipine?

A14: Due to its low oral bioavailability, alternative drug delivery systems like transdermal patches and nanocarrier systems are being investigated to enhance Lacidipine's delivery and potentially improve its therapeutic efficacy []. These approaches aim to bypass first-pass metabolism and achieve sustained drug release.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.